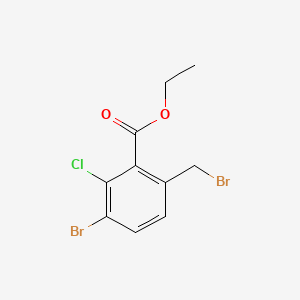![molecular formula C17H13BrN2O2 B13706774 4-[3-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13706774.png)
4-[3-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde is a complex organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a bromoimidazole moiety with an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of phenol with benzyl bromide in the presence of a base such as potassium carbonate to form 3-(benzyloxy)phenol.
Bromination: The benzyloxyphenyl intermediate is then brominated using a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Imidazole Formation: The brominated intermediate undergoes cyclization with formamide and a suitable catalyst to form the imidazole ring.
Aldehyde Introduction: Finally, the aldehyde group is introduced through a formylation reaction, typically using a reagent like Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions, often using reagents like sodium azide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: 4-[3-(Benzyloxy)phenyl]-5-bromoimidazole-2-carboxylic acid.
Reduction: 4-[3-(Benzyloxy)phenyl]-5-bromoimidazole-2-methanol.
Substitution: 4-[3-(Benzyloxy)phenyl]-5-azidoimidazole-2-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
4-[3-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-[3-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may enhance its binding affinity to hydrophobic pockets, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. The bromine atom and aldehyde group can further modulate its reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[3-(Benzyloxy)phenyl]-2-bromoimidazole-5-carbaldehyde: Similar structure but with different positioning of the bromine and aldehyde groups.
4-[3-(Benzyloxy)phenyl]-5-chloroimidazole-2-carbaldehyde: Chlorine atom instead of bromine.
4-[3-(Benzyloxy)phenyl]-5-bromoimidazole-2-methanol: Aldehyde group reduced to a primary alcohol.
Uniqueness
4-[3-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the benzyloxy group and the bromine atom allows for versatile modifications and applications in various fields of research.
Eigenschaften
Molekularformel |
C17H13BrN2O2 |
|---|---|
Molekulargewicht |
357.2 g/mol |
IUPAC-Name |
5-bromo-4-(3-phenylmethoxyphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C17H13BrN2O2/c18-17-16(19-15(10-21)20-17)13-7-4-8-14(9-13)22-11-12-5-2-1-3-6-12/h1-10H,11H2,(H,19,20) |
InChI-Schlüssel |
DFKXUJGQNFLAPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=C(NC(=N3)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Neu5GcAc[1Me,4789Ac]alpha(2-6)Gal[24Bz,3Bn]-beta-MP](/img/structure/B13706695.png)

![1-[2-(Chloromethoxy)ethyl]-2-(trifluoromethyl)benzene](/img/structure/B13706706.png)

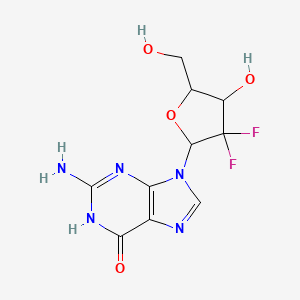
![(6,7-Diacetyloxy-2-oxo-1,3a,5,6,7,7a-hexahydropyrano[3,2-d][1,3]oxazol-5-yl)methyl acetate](/img/structure/B13706718.png)
![Dimethyl 2,2-Bis[4-(tert-butyl)benzyl]malonate](/img/structure/B13706723.png)
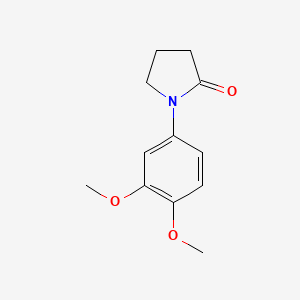

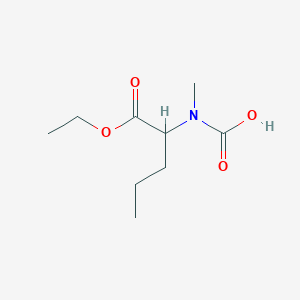
![3-{trans-1,2,3,4-Tetrahydro-6,7-dimethoxy-2-(methyl-13C)-1-[(3,4,5-trimethoxyphenyl)methyl]-2-isoquinolinio}propyl-1-sulfate](/img/structure/B13706748.png)
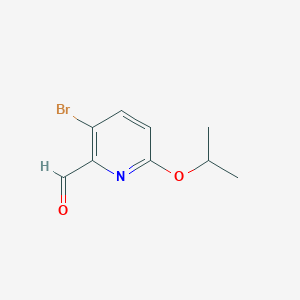
![(2S, 3'S)-1-[2-(4-Fluoro-phenyl)-2-methylamino-ethyl]-pyrrolidin-3-ol bis-hydrochloride](/img/structure/B13706771.png)
